molecular formula C9H18O2 B13426770 9-Hydroxynonanal CAS No. 22054-15-5

9-Hydroxynonanal

Cat. No.: B13426770
CAS No.: 22054-15-5
M. Wt: 158.24 g/mol
InChI Key: PDTXJPKCSFUGBM-UHFFFAOYSA-N
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Description

9-Hydroxynonanal: is an organic compound with the molecular formula C₉H₁₈O₂ It is a hydroxyaldehyde, specifically a nonanal with a hydroxyl group at the ninth carbon position

Properties

CAS No.

22054-15-5

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

9-hydroxynonanal

InChI

InChI=1S/C9H18O2/c10-8-6-4-2-1-3-5-7-9-11/h8,11H,1-7,9H2

InChI Key

PDTXJPKCSFUGBM-UHFFFAOYSA-N

Canonical SMILES

C(CCCCO)CCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Hydroxynonanal can be synthesized through several methods. One common approach involves the anti-Markovnikov Wacker-type oxidation of alkenes. This method allows for the selective formation of aldehydes, including this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar oxidation processes, optimized for yield and purity. The use of high-pressure homogenization and ultrasonication may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxynonanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Nonanoic acid.

    Reduction: 9-Hydroxynonanol.

    Substitution: Various ethers and esters depending on the substituent used.

Comparison with Similar Compounds

    4-Hydroxynonenal: Another hydroxyaldehyde produced during lipid peroxidation.

    Nonanal: A simple aldehyde without the hydroxyl group.

Uniqueness: 9-Hydroxynonanal’s unique structure, with both an aldehyde and a hydroxyl group, allows it to participate in a wider range of chemical reactions compared to nonanal. Its role in lipid peroxidation and potential biological effects also distinguish it from other similar compounds .

Biological Activity

9-Hydroxynonanal (9-HN) is a lipid peroxidation product derived from the degradation of polyunsaturated fatty acids. It has garnered attention due to its potential biological activities, which may influence various physiological and pathological processes. Understanding the biological activity of 9-HN is crucial for elucidating its role in health and disease.

This compound has the molecular formula C9H18O2C_9H_{18}O_2 and is characterized by a hydroxyl group at the ninth carbon of a nonane chain. Its structure allows it to participate in various biochemical reactions, particularly those involving lipid peroxidation.

1. Cytotoxicity and Apoptosis

Research indicates that 9-HN exhibits cytotoxic effects on various cell types. In particular, it has been shown to induce apoptosis in human erythrocytes through mechanisms involving oxidative stress and membrane integrity disruption. The compound promotes the externalization of phosphatidylserine, a hallmark of early apoptosis, and increases intracellular calcium levels, which are critical for apoptotic signaling pathways .

2. Eryptosis

Eryptosis, or programmed cell death in erythrocytes, is significantly influenced by 9-HN. Studies demonstrate that exposure to 9-HN leads to morphological alterations in red blood cells (RBCs), including increased hemolysis and ceramide accumulation, suggesting a direct link between lipid peroxidation and eryptotic pathways .

3. Neurotoxicity

In the context of neurodegenerative diseases, 9-HN may contribute to neuronal damage through the formation of adducts with proteins. This process can lead to the accumulation of modified proteins that are implicated in conditions such as Alzheimer's disease (AD). The presence of 9-HN-derived adducts has been observed in brain tissues from AD patients, correlating with increased oxidative stress markers .

Case Study 1: Eryptosis Induction

A study focused on the effects of 9-HN on human RBCs reported that concentrations as low as 25 µM could significantly increase markers of eryptosis. The percentage of RBCs exhibiting ceramide positivity rose dramatically from 5.4% in controls to over 44% with higher concentrations of 9-HN, indicating potent pro-apoptotic effects .

Case Study 2: Neurodegenerative Implications

In a cohort study examining postmortem brain tissues from AD patients, researchers found elevated levels of 9-HN adducts compared to age-matched controls. The findings suggested that lipid peroxidation products like 9-HN may play a role in neurofibrillary tangle formation and overall neurodegeneration, highlighting its potential as a biomarker for oxidative stress in neurodegenerative diseases .

Table: Summary of Biological Activities of this compound

Biological ActivityMechanism/EffectReference
CytotoxicityInduces apoptosis via oxidative stress
EryptosisPromotes phosphatidylserine externalization
NeurotoxicityForms adducts with neuronal proteins
Lipid PeroxidationGenerates reactive aldehydes affecting cell function

Q & A

Q. What ethical and reporting standards apply to preclinical studies involving this compound administration in animal models?

  • Methodological Answer : Follow ARRIVE guidelines for experimental design transparency. Obtain ethics committee approval for dosing regimens (e.g., justification of concentrations based on human-relevant exposures). Include sham controls and monitor adverse effects (e.g., weight loss, organ toxicity) rigorously .

Tables for Key Methodological Considerations

Challenge Recommended Approach References
Low detection sensitivityUse isotope dilution-MS with d4-9-HNE as internal standard
Matrix interferenceSolid-phase extraction (SPE) prior to analysis
Data variabilityReport CV for technical/biological replicates
Mechanistic ambiguityCombine genetic knockout models with multi-omics

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